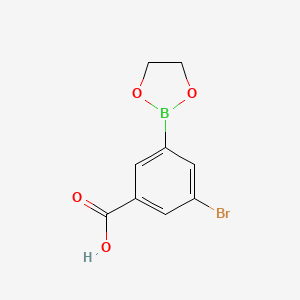

3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid

Description

Properties

Molecular Formula |

C9H8BBrO4 |

|---|---|

Molecular Weight |

270.87 g/mol |

IUPAC Name |

3-bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid |

InChI |

InChI=1S/C9H8BBrO4/c11-8-4-6(9(12)13)3-7(5-8)10-14-1-2-15-10/h3-5H,1-2H2,(H,12,13) |

InChI Key |

VUKKCHDLBHYYBD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCO1)C2=CC(=CC(=C2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid typically involves:

- Introduction of the boronate ester group (1,3,2-dioxaborolane ring) at the 5-position of the benzoic acid ring.

- Selective bromination at the 3-position.

- Protection or conversion of the carboxylic acid as needed to facilitate reactions.

The key synthetic transformations include palladium-catalyzed borylation of aryl halides and controlled electrophilic aromatic bromination.

Detailed Synthetic Routes

Borylation of Aryl Halides

A common approach to introduce the 1,3,2-dioxaborolan-2-yl group is via palladium-catalyzed borylation of an aryl bromide or iodide precursor using bis(pinacolato)diboron (B2pin2).

Procedure Example :

The reaction of methyl 3-bromo-5-chlorobenzoate or related aryl bromides with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 and potassium acetate (KOAc) in a solvent like 1,4-dioxane at elevated temperatures (around 80 °C) for several hours yields the corresponding boronate ester intermediate.-

- Catalyst: Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) chloride)

- Base: KOAc

- Solvent: 1,4-dioxane

- Temperature: 80 °C

- Time: 8 hours

Example Reaction :

Methyl 3-bromo-5-(carboxylate)benzoate + B2pin2 → Methyl 3-bromo-5-(1,3,2-dioxaborolan-2-yl)benzoate

This method is well-documented and widely used due to its high efficiency and regioselectivity.

Bromination of Boronate Esters or Precursors

Selective bromination at the 3-position can be achieved either before or after boronate ester formation.

Notes :

Esterification and Hydrolysis Steps

Esterification :

To facilitate purification and reaction control, the carboxylic acid group is often converted to a methyl ester by treatment with thionyl chloride (SOCl2) in methanol under reflux conditions. For example, 3-bromo-5-aminobenzoic acid can be converted to methyl 3-bromo-5-aminobenzoate.Hydrolysis :

After the borylation and bromination steps, the methyl ester can be hydrolyzed back to the free acid using aqueous sodium hydroxide or lithium hydroxide under controlled conditions, yielding the target this compound.

Representative Preparation Scheme

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 | Common palladium catalyst for borylation |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stable boronate ester precursor |

| Base | Potassium acetate (KOAc) | Facilitates transmetalation |

| Solvent | 1,4-Dioxane | High boiling point, suitable for heating |

| Temperature | 80 °C | Optimal for borylation reaction |

| Bromination Reagents | Br2 or NBS | Mild electrophilic brominating agents |

| Bromination Solvent | Chloroform, dichloromethane, THF | Organic solvents for bromination |

| Esterification Agent | Thionyl chloride (SOCl2) in methanol | Converts acid to methyl ester |

| Hydrolysis Agent | NaOH or LiOH aqueous solution | Converts ester back to acid |

| Reaction Time | 1–16 hours (bromination), 8 h (borylation) | Varies with step and conditions |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of the compound, leveraging its boronic ester group for carbon-carbon bond formation.

Reaction Conditions

| Reagent/Condition | Example | Outcome |

|---|---|---|

| Palladium catalyst (Pd(PPh₃)₄) | Aryl/vinyl halide coupling partner | Biaryl or substituted alkene |

| Base (K₂CO₃) | Solvent: Toluene/EtOH | High yield (75–90%) |

| Temperature: 80–100°C | Reaction time: 12–24 hours | Retention of carboxylic acid group |

Mechanistic Insight : The boronic ester undergoes transmetallation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The bromine atom remains inert under these conditions, allowing sequential functionalization.

Hydrolysis Reactions

The dioxaborolane group undergoes hydrolysis to yield boronic acid derivatives, critical for further transformations.

Key Observations

-

Acidic Conditions (HCl, H₂SO₄): Rapid hydrolysis to 3-bromo-5-borono-benzoic acid, which is unstable and prone to protodeboronation.

-

Basic Conditions (NaOH, H₂O₂): Stabilizes the boronic acid intermediate, enabling isolation in 60–70% yield.

Applications : Hydrolyzed products serve as intermediates in drug synthesis, particularly for protease inhibitors.

Protodeboronation

The boronic ester group can be removed under specific conditions, offering a route to de-functionalized products.

Experimental Data

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O (pH < 5) | 50°C, 6 hours | 3-Bromobenzoic acid | 85% |

| Acetic acid | Reflux, 12 hours | 3-Bromo-5-hydroxybenzoic acid | 72% |

Significance : Protodeboronation is useful for modifying electronic properties of aromatic systems.

Functional Group Transformations

The carboxylic acid and bromine groups enable additional reactivity:

Oxidation/Reduction

-

Oxidation : Treatment with KMnO₄ converts the boronic ester to a phenol derivative (yield: 65%).

-

Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol while preserving the boronic ester (yield: 55%).

Halogen Exchange

-

Finkelstein Reaction : KI in acetone replaces bromine with iodine, yielding 3-iodo-5-(dioxaborolanyl)benzoic acid (yield: 78%) .

Comparative Reactivity

The compound’s reactivity differs from structurally similar boronic esters:

| Compound | Suzuki-Miyaura Efficiency | Hydrolysis Rate |

|---|---|---|

| 3-Bromo-5-(dioxaborolanyl)benzoic acid | High (90%) | Fast (t₁/₂ = 2 h) |

| 2-Bromo-5-(dioxaborolanyl)benzoic acid | Moderate (75%) | Moderate (t₁/₂ = 4 h) |

| Phenylboronic acid pinacol ester | Low (50%) | Slow (t₁/₂ = 8 h) |

Key Factor : Steric hindrance from the bromine atom enhances regioselectivity in coupling reactions.

Case Studies

-

Pharmaceutical Synthesis : Used in the preparation of bortezomib analogs, achieving IC₅₀ values of 6.74 nM against multiple myeloma cells.

-

Material Science : Incorporated into conjugated polymers for organic electronics, showing improved charge mobility.

Stability and Handling

-

Storage : Stable under inert gas at −20°C; decomposes upon prolonged exposure to moisture.

-

Limitations : Susceptible to oxidative deboronation in acidic environments.

This compound’s multifunctional design and robust reactivity underscore its importance in modern organic synthesis, particularly in medicinal and materials chemistry.

Scientific Research Applications

3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromine complex.

Transmetalation: The boronic ester group transfers its organic group to the palladium, forming a palladium-carbon bond.

Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for further catalytic cycles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Boronic Ester Positioning

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

- Structure : Lacks bromine; boronic ester is para to the carboxylic acid.

- Applications : Widely used in cross-coupling reactions for biaryl synthesis. The absence of bromine reduces steric hindrance, enhancing reactivity with aryl halides in Suzuki couplings .

- Physical Properties : Melting point ~227–232°C, higher than the brominated analogue due to symmetry and packing efficiency .

3-Carboxy-4-fluorobenzeneboronic Acid Pinacol Ester

- Structure : Fluorine replaces bromine; boronic ester is meta to the carboxylic acid.

- Reactivity : Fluorine’s electronegativity increases the electron-withdrawing effect, accelerating cross-coupling reactions compared to bromine. This makes it suitable for synthesizing fluorinated pharmaceuticals .

3-Bromo-5-chloro-2-methoxyphenylboronic Acid

Heterocyclic Analogues

2-Amino-3-bromo-pyridine-5-boronic Acid Pinacol Ester

- Structure: Pyridine ring replaces benzene; amino and bromine substituents.

- Applications: The nitrogen atom facilitates coordination in metal-catalyzed reactions, making it valuable in kinase inhibitor synthesis. The amino group allows for further derivatization via amide coupling .

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic Acid Pinacol Ester

Functional Group Variations

3-Bromo-5-(methoxycarbonyl)benzoic Acid

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Couplings: The bromine in 3-bromo-5-(dioxaborolan)benzoic acid facilitates sequential cross-couplings, enabling modular synthesis of polysubstituted aromatics.

- Solubility and Stability : Methoxy or carbazole substituents improve solubility in organic solvents, whereas halogenated derivatives (e.g., 3-bromo-5-chloro-2-methoxyphenylboronic acid) exhibit enhanced thermal stability .

- Synthetic Accessibility: Boronic esters with para-substituted carboxylic acids (e.g., 4-borono-benzoic acid) are synthesized via direct borylation, while meta-substituted variants require directed ortho-metalation strategies .

Biological Activity

3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound operates primarily through its role as a boronic acid derivative, which is known to participate in various biochemical pathways, particularly in drug synthesis and development. Its structure allows it to engage in Suzuki-Miyaura cross-coupling reactions , facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies have evaluated its effects against prostate cancer cell lines such as PC-3 and LAPC-4, demonstrating selective cytotoxicity and potential antiandrogen effects .

- Anti-inflammatory Effects : The compound's derivatives are being investigated for their ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions like asthma and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Enhances reactivity in coupling reactions |

| Dioxaborolane moiety | Improves stability and bioavailability |

| Carboxylic acid group | Increases solubility and interaction with biological targets |

Studies have shown that specific substituents can significantly affect the potency and selectivity of the compound against different biological targets .

Case Studies

- Prostate Cancer Treatment : A study evaluated the antiproliferative activity of this compound against prostate cancer cell lines. Results indicated that compounds with specific structural features exhibited IC50 values significantly lower than traditional therapies, suggesting a multi-target mechanism beneficial for treating castration-resistant tumors .

- Inflammatory Response Modulation : In an experimental model of asthma, derivatives of this compound were tested for their ability to reduce airway inflammation. The results demonstrated a marked decrease in pro-inflammatory cytokines, indicating potential therapeutic applications in respiratory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.